molecular formula C22H26N2O4 B12700884 11-Methoxydiaboline CAS No. 36151-16-3

11-Methoxydiaboline

Cat. No.: B12700884
CAS No.: 36151-16-3
M. Wt: 382.5 g/mol
InChI Key: CWUAKNMXNCKRQK-ZKRAORQLSA-N
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Description

11-Methoxydiaboline is an indole alkaloid compound that has been isolated from various species of the Strychnos genus, particularly Strychnos malacoclados . This compound is known for its complex molecular structure and potential biological activities, making it a subject of interest in phytochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methoxydiaboline involves multiple steps, typically starting from simpler indole derivatives. The process often includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

    Functionalization: Introduction of methoxy and other functional groups through reactions such as methylation and acetylation.

    Cyclization: Formation of the complex ring structure through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Chemical Reactions Analysis

Types of Reactions

11-Methoxydiaboline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

11-Methoxydiaboline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methoxydiaboline involves its interaction with various molecular targets. It is believed to exert its effects through:

    Binding to specific receptors: This can modulate biological pathways and produce therapeutic effects.

    Inhibition of enzymes: It may inhibit certain enzymes, leading to altered metabolic processes.

    Interaction with cellular components: This can affect cell signaling and function, contributing to its biological activities.

Comparison with Similar Compounds

11-Methoxydiaboline is unique among indole alkaloids due to its specific functional groups and complex structure. Similar compounds include:

These compounds highlight the diversity of indole alkaloids and the unique properties of this compound.

Properties

CAS No.

36151-16-3

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl]ethanone

InChI

InChI=1S/C22H26N2O4/c1-12(25)24-17-9-14(27-2)3-4-16(17)22-6-7-23-11-13-5-8-28-21(26)19(20(22)24)15(13)10-18(22)23/h3-5,9,15,18-21,26H,6-8,10-11H2,1-2H3/t15-,18-,19+,20-,21+,22+/m0/s1

InChI Key

CWUAKNMXNCKRQK-ZKRAORQLSA-N

Isomeric SMILES

CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=C1C=C(C=C6)OC

Canonical SMILES

CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C=C(C=C6)OC

Origin of Product

United States

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